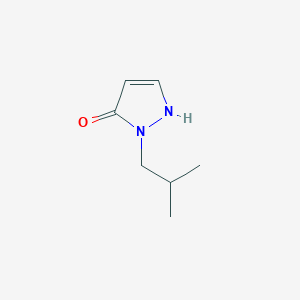

1-(2-Methylpropyl)-1h-pyrazol-5-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-methylpropyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8-9/h3-4,6,8H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKIKUDDNPNOPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 2 Methylpropyl 1h Pyrazol 5 Ol

Tautomeric Equilibrium and Interconversion Dynamics in 1H-Pyrazol-5-ol Systems

1H-Pyrazol-5-ol systems, including 1-(2-methylpropyl)-1H-pyrazol-5-ol, are characterized by the existence of a complex tautomeric equilibrium. researchgate.net In principle, three main tautomeric forms can coexist: the hydroxyl form (OH), the methylene (B1212753) form (CH), and the amine form (NH). researchgate.net The position of this equilibrium is a critical determinant of the molecule's chemical properties and reactivity, as each tautomer presents a unique arrangement of atoms and functional groups. The interconversion between these forms is a dynamic process influenced by various factors, including the solvent environment and the nature of substituents on the pyrazole (B372694) ring.

Experimental Elucidation of Tautomeric Forms (OH, CH, NH) using Spectroscopic Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the tautomeric composition of pyrazol-5-ol systems in solution. acs.orgacs.org For instance, in 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a compound analogous to the NH form of pyrazol-5-ols, comparison of liquid-state and solid-state NMR spectra, along with the spectra of "fixed" derivatives (O-methyl and N-methyl), has provided definitive evidence for the predominance of the 1H-pyrazol-3-ol (OH) form. acs.org

In nonpolar solvents like CDCl₃ and C₆D₆, 1-phenyl-1H-pyrazol-3-ol exists predominantly as dimeric pairs stabilized by intermolecular hydrogen bonds. acs.org However, in a strong hydrogen bond acceptor solvent like DMSO-d₆, these dimers are disrupted, and the monomeric 1H-pyrazol-3-ol form prevails. acs.org The distinct chemical shifts observed in ¹H, ¹³C, and ¹⁵N NMR spectra for the different tautomers and their fixed derivatives allow for their unambiguous identification and quantification in solution. acs.orgacs.org

For example, the ¹³C NMR chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly sensitive to the tautomeric form present. researchgate.net In N-unsubstituted pyrazoles, broad signals for C3 and C5 are often observed due to the rapid N1-N2 prototropic exchange and the resulting tautomeric equilibrium. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Pyrazole Tautomeric Forms in DMSO-d₆

| Tautomeric Form | C3 | C4 | C5 | Reference |

| OH Form (fixed) | 159.4 | 82.1 | 128.5 | acs.org |

| NH Form (fixed) | ~155 | ~100 | ~140 | acs.org |

| CH Form (fixed) | ~170 | ~40 | ~150 | acs.org |

| (Note: Data is based on analogous pyrazol-5-ol systems and serves as a general representation.) |

Theoretical Investigations of Tautomer Stability and Interconversion Barriers

Computational studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the relative stabilities of pyrazole tautomers and the energy barriers for their interconversion. researchgate.nettandfonline.comresearchgate.net These theoretical models complement experimental findings and help to rationalize the observed tautomeric preferences.

Theoretical calculations have shown that for pyrazole itself, the tautomer with the NH group is the most stable, as it allows for electron delocalization over the entire ring without the disruption caused by a methylene group. researchgate.net Tautomers containing a CH₂ group are significantly higher in energy. researchgate.net The energy gap between the most stable NH tautomer and other forms can be substantial, suggesting that only the lowest energy tautomer may be experimentally observable in significant quantities. researchgate.net

DFT calculations on a large library of pyrazole derivatives have revealed that the stability of tautomers is influenced by the electronic nature of the substituents on the ring. researchgate.net These studies help in predicting how a substituent like the 2-methylpropyl group at the N1 position would influence the tautomeric equilibrium of 1H-pyrazol-5-ol.

Influence of Solvent and Substituent Effects on Tautomeric Preferences

The tautomeric equilibrium of 1H-pyrazol-5-ol systems is highly sensitive to the surrounding environment and the electronic properties of the substituents attached to the pyrazole core. acs.orgresearchgate.netmdpi.com

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing or destabilizing different tautomers. acs.orgsci-hub.se Generally, non-polar solvents tend to favor the less polar tautomeric forms, such as the OH form, which can form intermolecular hydrogen-bonded dimers. acs.orgsci-hub.se In contrast, polar and protic solvents can stabilize the more polar NH and CH tautomers through hydrogen bonding interactions. acs.orgsci-hub.se For instance, in some pyrazolone (B3327878) systems, aprotic solvents stabilize the oxo (CH) tautomers, while protic solvents shift the equilibrium towards the hydroxy (OH) forms. sci-hub.se

Substituent Effects: The electronic nature of substituents on the pyrazole ring significantly influences the relative stability of the tautomers. researchgate.nettandfonline.com Electron-donating groups and electron-withdrawing groups can have opposing effects on the tautomeric preference. researchgate.nettandfonline.com For example, theoretical studies on C5-monosubstituted pyrazoles have shown that strong electron-donating groups like -OH and -F stabilize the N2-H tautomer, whereas strong electron-withdrawing groups such as -CFO and -COOH favor the N1-H tautomer. tandfonline.com The 2-methylpropyl group at the N1 position of this compound is an electron-donating group, which would be expected to influence the electron density of the pyrazole ring and thereby the tautomeric equilibrium.

Derivatization Reactions Involving the Hydroxyl Group of this compound

The presence of the hydroxyl group in the OH tautomer of this compound allows for a variety of derivatization reactions, leading to the formation of esters and ethers. The reactivity at this position is, however, in competition with reactions at other nucleophilic sites within the molecule, such as the C4 position.

Esterification and Etherification Reactions

The hydroxyl group of pyrazol-5-ols can undergo esterification through reactions with acylating agents. The O-acylation of 3-methylpyrazol-5-ones with acylisothiocyanates in a mixture of ethanol (B145695) and dioxane in the presence of potassium hydroxide (B78521) has been shown to produce 5-acyloxy-3-methyl-1H-pyrazoles in good yields. This reaction proceeds at room temperature and provides a facile method for the synthesis of pyrazole esters. The structures of these O-acylated products are confirmed by the presence of a characteristic C=O absorption band in their IR spectra (around 1730–1755 cm⁻¹) and a singlet for the C4-H proton in their ¹H NMR spectra (around 5.86–6.28 ppm).

Phase-transfer catalysis has also been employed for the acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles with various acyl halides, leading to both O- and N-acylated products. The regioselectivity of these reactions (O- vs. C- vs. N-acylation) is often dependent on the reaction conditions. For instance, the reaction of 3-methyl-1-phenylpyrazol-5-one with benzoyl chloride can yield either the O-acylated or the C-acylated product depending on the solvent and base used.

While etherification of the hydroxyl group is theoretically possible, specific examples for 1-alkyl-1H-pyrazol-5-ols are less commonly reported in the literature compared to esterification. The tautomeric equilibrium, which can favor the keto (CH or NH) forms under certain conditions, may complicate direct O-alkylation reactions.

Nucleophilic Substitution at C-5

The C-5 position of the pyrazole ring in this compound is part of the tautomeric system. In the OH tautomer, it is an sp²-hybridized carbon bearing the hydroxyl group. While direct nucleophilic substitution at an sp² carbon is generally difficult, the electronic nature of the pyrazole ring can influence its reactivity.

Functionalization at the C-5 position of N-alkylpyrazoles has been achieved through methods such as lithiation followed by reaction with an electrophile. For example, 1-alkyl-1H-pyrazol-5-ylboronic acids and their pinacol (B44631) esters have been synthesized via regioselective lithiation of the pyrazole ring at the C-5 position. This indicates that the C-5 proton can be abstracted to generate a nucleophilic center, which can then react with various electrophiles, effectively leading to substitution at this position.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring System

The pyrazole nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. Conversely, the electron-deficient nature of certain carbon atoms in the ring allows for nucleophilic substitution reactions, although these are generally less common.

Preferential Sites of Electrophilic Attack (e.g., C-4)

Electrophilic substitution on the pyrazole ring of this compound preferentially occurs at the C-4 position. This regioselectivity is a well-established characteristic of the pyrazole ring system globalresearchonline.net. The reasoning behind this preference lies in the stability of the intermediate carbocation (sigma complex) formed during the reaction. Attack at the C-4 position results in a more stable intermediate where the positive charge is delocalized over the nitrogen atoms without disrupting the aromatic sextet as significantly as attack at other positions would.

Common electrophilic substitution reactions that pyrazoles undergo at the C-4 position include:

Halogenation: Reactions with chlorine (Cl₂) or bromine (Br₂) in various solvents lead to the formation of 4-halo-substituted pyrazoles mdpi.com. N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are also effective halogenating agents for this purpose mdpi.com.

Nitration: The introduction of a nitro group (-NO₂) at the C-4 position can be achieved using a mixture of nitric acid and sulfuric acid.

Sulfonation: Treatment with fuming sulfuric acid results in the formation of a sulfonic acid derivative at the C-4 position.

While the isobutyl group at the N-1 position is primarily an electron-donating group through an inductive effect, the hydroxyl group at C-5, particularly in its tautomeric keto form (1-(2-Methylpropyl)-pyrazolidin-5-one), can influence the electron density of the ring. However, the inherent electronic properties of the pyrazole ring system strongly direct incoming electrophiles to the C-4 position.

Nucleophilic Attack Pathways

Nucleophilic attack on the pyrazole ring is less facile than electrophilic substitution due to the electron-rich nature of the heterocycle. However, the presence of electron-withdrawing groups or activation of the ring can promote nucleophilic substitution. In the case of this compound, the carbon atoms adjacent to the nitrogen atoms (C-3 and C-5) are the most likely sites for nucleophilic attack due to their relative electron deficiency.

Specific pathways for nucleophilic attack are not extensively documented for this particular molecule. However, general principles of nucleophilic aromatic substitution would apply. The reaction would likely proceed through an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group. For the pyrazol-5-ol, the hydroxyl group could potentially act as a leaving group under certain conditions, or substitution could occur if a suitable leaving group is present at the C-3 position.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is influenced by the pyrazole ring and the hydroxyl substituent. It's important to consider the tautomeric equilibrium between the pyrazol-5-ol form and the pyrazol-5-one form, as the reactivity of these tautomers can differ.

Oxidation:

The pyrazole ring is generally resistant to oxidation globalresearchonline.net. However, the pyrazol-5-one tautomer can undergo oxidation. For instance, 4-alkyl-substituted pyrazol-5-ones can be oxidized by air in the presence of a base to yield 4-hydroxy-substituted pyrazol-5-ones scispace.com. In neutral conditions, the oxidation of 4-alkyl-substituted pyrazol-5-ones can lead to the formation of bis-pyrazol-5-ones scispace.com.

Reduction:

The pyrazole ring is highly stable and generally resistant to catalytic reduction globalresearchonline.net. Stronger reducing agents might be required to hydrogenate the ring, which would likely lead to the corresponding pyrazolidine (B1218672) derivative. The carbonyl group in the pyrazol-5-one tautomer could potentially be reduced to a hydroxyl group, though the stability of the aromatic pyrazol-5-ol form would favor its regeneration. Specific reduction pathways for this compound have not been detailed in the available literature.

Mechanistic Studies of Complex Chemical Transformations Involving this compound

Detailed mechanistic studies specifically involving this compound in complex chemical transformations are not extensively reported. However, the general mechanisms of the reactions described above can be inferred from studies on related pyrazole derivatives.

For electrophilic substitution at the C-4 position, the mechanism is analogous to that of other aromatic compounds. It involves the initial attack of the electrophile on the electron-rich C-4 carbon, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. This is typically the rate-determining step. The subsequent rapid loss of a proton from the C-4 position restores the aromaticity of the pyrazole ring and yields the substituted product.

The mechanism of oxidation of the pyrazol-5-one tautomer likely involves the formation of a radical or an anionic intermediate, which then reacts with the oxidizing agent. For example, the air oxidation of 4-alkyl-substituted pyrazol-5-ones in the presence of a base is proposed to proceed through the formation of an enolate anion, which is then oxidized.

Further research is needed to elucidate the specific mechanistic details of complex transformations involving this compound.

Advanced Spectroscopic Characterization of 1 2 Methylpropyl 1h Pyrazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(2-Methylpropyl)-1H-pyrazol-5-ol by mapping the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁵N.

High-resolution one-dimensional NMR spectra are fundamental for the initial structural confirmation of this compound. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the assignment of each unique proton and carbon in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isobutyl group and the pyrazole (B372694) ring. The isobutyl moiety would present a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons attached to the pyrazole nitrogen. Within the pyrazole ring, two signals corresponding to the protons at positions 3 and 4 would be observed, typically as doublets due to mutual coupling. The hydroxyl proton (OH) at position 5 is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Signals for the isobutyl group's three distinct carbons would be present in the aliphatic region. The pyrazole ring would exhibit signals for its three carbon atoms. The chemical shift of the C-5 carbon, bearing the hydroxyl group, is particularly indicative of the electronic environment and can be used to study tautomeric equilibria. For related 1-substituted pyrazol-5-ols, the carbon signals provide key data for structural analysis. researchgate.net

¹⁵N NMR: ¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for probing the nitrogen environments within the pyrazole ring. nih.gov The chemical shifts of N-1 and N-2 are highly sensitive to substitution and tautomeric form. researchgate.netnih.gov For 1-substituted pyrazol-5-ols, which can exist in equilibrium with their pyrazolin-5-one tautomers (NH and CH forms), ¹⁵N NMR can definitively distinguish between these forms by revealing the hybridization and bonding status of the nitrogen atoms. nih.govevitachem.com For example, a protonated or alkylated nitrogen will have a significantly different chemical shift compared to an unprotonated, sp²-hybridized nitrogen. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated ranges based on general principles and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Isobutyl-CH₃ | ~0.9 (d) | ~20 | Doublet due to coupling with CH |

| Isobutyl-CH | ~2.0 (m) | ~28 | Multiplet |

| Isobutyl-CH₂ | ~3.8 (d) | ~55 | Attached to N1 of the pyrazole ring |

| Pyrazole H-3 | ~7.5 (d) | ~140 | |

| Pyrazole H-4 | ~5.6 (d) | ~95 | |

| Pyrazole C-3 | - | ~140 | |

| Pyrazole C-4 | - | ~95 | |

| Pyrazole C-5 | - | ~155 | Carbon bearing the -OH group |

| Pyrazole 5-OH | Variable (broad s) | - | Chemical shift is solvent/temperature dependent |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, COSY would show correlations between the coupled protons of the isobutyl group (CH₂-CH-CH₃) and between the H-3 and H-4 protons of the pyrazole ring, confirming their adjacency. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). researchgate.net This technique is essential for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~5.6 ppm would correlate with the carbon signal at ~95 ppm, assigning them to H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (typically 2-3 bonds) ¹H-¹³C couplings. researchgate.net This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include those from the isobutyl CH₂ protons to the pyrazole ring carbons (C-5 and N1-neighboring C-2, if applicable in a tautomeric form), confirming the attachment of the alkyl group to the N-1 position. Correlations from the pyrazole protons (H-3, H-4) to the various ring carbons would solidify the assignment of the heterocyclic core. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. libretexts.org This can provide information on the preferred conformation of the isobutyl group relative to the pyrazole ring. In studies of tautomeric exchange, NOESY can also show exchange peaks between the different tautomeric forms. libretexts.org

This compound can exist in different tautomeric forms, primarily the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one). evitachem.com The equilibrium between these forms is often rapid on the NMR timescale, leading to averaged signals.

Dynamic NMR (DNMR) involves acquiring spectra at different temperatures to study these exchange processes.

Tautomeric Exchange: At low temperatures, the exchange between tautomers can be slowed down, potentially allowing for the observation of separate signals for each form. As the temperature is raised, the exchange rate increases, causing the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. Analyzing the line shapes at different temperatures allows for the calculation of the kinetic and thermodynamic parameters (activation energy, rates of exchange) for the tautomerization process.

Conformational Dynamics: DNMR can also be used to study restricted rotation, for example, around the N-C bond connecting the isobutyl group to the pyrazole ring, although this process is typically very fast at room temperature for such a flexible group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of its functional groups.

O-H Stretch: A very prominent and broad absorption band is expected in the IR spectrum between 3400 and 3200 cm⁻¹, characteristic of the O-H stretching vibration involved in hydrogen bonding.

C-H Stretches: Sharp bands between 3000 and 2850 cm⁻¹ arise from the C-H stretching vibrations of the isobutyl group. Aromatic/heterocyclic C-H stretches may appear at slightly higher wavenumbers, above 3000 cm⁻¹.

C=O Stretch (for keto tautomer): The presence of the keto tautomer (pyrazolone) would be indicated by a strong C=O stretching band in the region of 1700-1650 cm⁻¹. The exact position depends on conjugation and hydrogen bonding.

C=C and C=N Stretches: Vibrations from the pyrazole ring (C=C and C=N stretching) typically appear in the 1600-1400 cm⁻¹ region.

C-H Bends: Bending vibrations for the CH₃ and CH₂ groups of the isobutyl substituent are expected in the 1470-1360 cm⁻¹ range.

Table 2: Characteristic Vibrational Bands for this compound Note: These are expected frequency ranges. The presence and position of bands can be influenced by the physical state (solid/liquid) and tautomeric form.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3400 - 3200 | Strong, Broad |

| C-H stretch (sp³) | 3000 - 2850 | Medium-Strong |

| C=O stretch (keto tautomer) | 1700 - 1650 | Strong |

| C=N stretch | 1620 - 1570 | Medium-Variable |

| C=C stretch | 1550 - 1450 | Medium-Variable |

| C-H bend (alkyl) | 1470 - 1360 | Medium |

| C-O stretch | 1260 - 1180 | Medium-Strong |

Vibrational spectroscopy is exceptionally sensitive to the formation of hydrogen bonds.

O-H/N-H Stretching Band Analysis: The position, width, and intensity of the O-H stretching band (or N-H stretching band from tautomers) are direct probes of hydrogen bonding. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharp, free O-H band would appear around 3600 cm⁻¹. In the solid state or in concentrated solutions, intermolecular hydrogen bonding causes this band to shift to lower frequencies (red-shift), broaden significantly, and increase in intensity.

Concentration and Solvent Effects: By performing concentration-dependent IR studies, one can distinguish between intermolecular and intramolecular hydrogen bonding. The intensity of bands due to intermolecular hydrogen bonds decreases upon dilution, while those from intramolecular bonds remain unaffected. The choice of solvent can also disrupt or promote hydrogen bonding, leading to observable spectral shifts. This makes vibrational spectroscopy a key tool for understanding the supramolecular structure of this compound in different phases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.

Electronic Transitions (n→π, π→π) and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the pyrazol-5-ol ring system. This heterocyclic core constitutes the primary chromophore. The key transitions anticipated are:

π→π* Transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. For the pyrazole ring, with its conjugated double bond system, these transitions are expected to be a prominent feature of the spectrum.

n→π* Transitions: These transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to π* antibonding orbitals. These are generally of lower intensity compared to π→π* transitions and appear at longer wavelengths.

The pyrazol-5-ol moiety can exist in different tautomeric forms (OH, NH, and CH forms), and the predominant form in a given environment will significantly influence the UV-Vis spectrum. The 1-(2-methylpropyl) substituent, being an alkyl group, does not act as a chromophore itself but can have a minor electronic influence on the pyrazole ring.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π→π | ~220-250 | High |

| n→π | ~270-300 | Low |

Note: These are estimated values based on data for similar pyrazole compounds. Actual values may vary.

Solvent Effects on Absorption Maxima

The polarity of the solvent can significantly influence the position of absorption maxima (λmax), a phenomenon known as solvatochromism. The effects are different for n→π* and π→π* transitions:

n→π* Transitions: An increase in solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelengths). This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the n→π* transition.

π→π* Transitions: For these transitions, an increase in solvent polarity often results in a bathochromic shift (red shift, to longer wavelengths). This occurs because the excited state (π*) is generally more polar than the ground state (π) and is therefore more stabilized by polar solvents, reducing the energy gap for the transition.

Studies on similar pyrazole systems have demonstrated that the hydrogen bond donor ability and non-specific dipolar interactions of the solvent play a crucial role in the observed absorption maxima. For this compound, switching from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol (B145695) would be expected to cause a blue shift in the n→π* band and a red shift in the π→π* band.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.

Fragmentation Pathways and Structural Information Derivation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of pyrazoles is characterized by several key pathways. For this compound (Molecular Weight: 140.19 g/mol ), the following fragmentation patterns can be anticipated:

Loss of the Isobutyl Group: A primary fragmentation pathway would involve the cleavage of the N-C bond, leading to the loss of the 2-methylpropyl (isobutyl) radical (•C₄H₉). This would result in a fragment ion corresponding to the pyrazol-5-ol cation at m/z 83.

Ring Cleavage: Pyrazole rings are known to fragment via the expulsion of stable neutral molecules like HCN or N₂. The molecular ion or subsequent fragment ions could undergo ring opening and rearrangement to lose these species.

Loss of CO: The pyrazol-5-ol tautomer can exhibit keto-enol tautomerism. The keto form (a pyrazolin-5-one) can lose a molecule of carbon monoxide (CO).

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 140 | [C₇H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 83 | [C₃H₃N₂O]⁺ | Loss of •C₄H₉ from M⁺˙ |

| 56 | [C₄H₈]⁺˙ | Isobutyl cation |

| 55 | [C₃H₃N₂]⁺ | Loss of CO from [C₄H₃N₂O]⁺ |

Note: The relative abundances of these fragments would depend on the ionization energy and the stability of the resulting ions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of an ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would be used to confirm its molecular formula, C₇H₁₂N₂O.

**Table 3:

X-ray Crystallography

Solid-State Molecular Conformation and Bond Parameters

Information regarding the precise solid-state molecular conformation and specific bond lengths and angles for this compound, as determined by methods such as X-ray crystallography, is not currently published. Such studies would be necessary to provide a definitive understanding of the three-dimensional structure of the molecule in the solid state, including the planarity of the pyrazole ring and the orientation of the 2-methylpropyl substituent.

Intermolecular Interactions: Hydrogen Bonding Networks, π-π Stacking, and C-H···π Interactions

The potential for various intermolecular interactions in the crystal lattice of this compound can be inferred from its molecular structure. The presence of a hydroxyl group and nitrogen atoms in the pyrazole ring suggests the capability for forming significant hydrogen bonding networks. The aromatic nature of the pyrazole ring indicates the possibility of π-π stacking and C-H···π interactions. However, without experimental crystallographic data, a detailed description and quantification of these interactions for this specific compound are not possible.

Computational Chemistry and Molecular Modeling of 1 2 Methylpropyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a framework for predicting molecular structure, stability, and reactivity from first principles.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Energetics

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure and energetics of molecules like 1-(2-Methylpropyl)-1H-pyrazol-5-ol. DFT, particularly with hybrid functionals like B3LYP, has been successfully used to study various pyrazole (B372694) and pyrazolone (B3327878) derivatives. sci-hub.seresearchgate.net These calculations are typically paired with Pople-style basis sets, such as 6-311++G(d,p), to provide a robust balance between accuracy and computational cost for optimizing molecular geometries and determining electronic properties. sci-hub.sejrasb.com

Ab initio methods, while often more computationally intensive, can offer higher accuracy for electronic energy calculations. Methods like Møller-Plesset perturbation theory (e.g., MP2) are used for calculating single-point energies on DFT-optimized geometries to refine energetic predictions. researchgate.net

For this compound, these calculations can elucidate key electronic and energetic parameters. The electronic structure is often described by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A larger gap implies higher stability. Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. jrasb.comnih.gov

Energetic studies would focus on determining the most stable tautomeric form. Pyrazol-5-ols can exist in three main tautomeric forms: the hydroxyl form (OH), the keto-amine form (NH), and the keto-methylene form (CH). sci-hub.se Quantum chemical calculations can determine the relative energies of these tautomers, thereby predicting the most stable and predominant form under given conditions. sci-hub.se

Illustrative Data Table: Calculated Electronic Properties for a Pyrazole Derivative This table presents typical data obtained from DFT calculations on pyrazole derivatives and serves as an illustrative example for this compound.

| Parameter | Value | Method/Basis Set | Reference |

| HOMO Energy | -5.3130 eV | B3LYP/6-311G(d,p) | nih.gov |

| LUMO Energy | -0.2678 eV | B3LYP/6-311G(d,p) | nih.gov |

| HOMO-LUMO Gap | 5.0452 eV | B3LYP/6-311G(d,p) | nih.gov |

| Heat of Formation | +655.4 kJ/mol | - | researchgate.net |

Conformational Analysis

Conformational analysis explores the different spatial arrangements of a molecule's atoms that result from rotation about single bonds.

Exploration of Potential Energy Surfaces and Energetically Favorable Conformations

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org For this compound, a key feature of the PES is the presence of multiple local minima corresponding to different stable conformations. Computational methods can systematically scan the PES by rotating flexible dihedral angles, such as those in the 2-methylpropyl (isobutyl) group, to identify all low-energy conformers. sci-hub.se

The global minimum on the PES represents the most energetically favorable conformation of the molecule in the gas phase. libretexts.org The relative energies of other conformers determine their population at a given temperature according to the Boltzmann distribution. This analysis is crucial for understanding which shapes the molecule is most likely to adopt. As mentioned in section 5.1.1, exploring the PES is also vital for comparing the energies of different tautomers (OH, NH, CH) to identify the most stable isomer. sci-hub.se

Influence of Substituents on Conformational Preferences

Substituents on the pyrazole ring significantly impact its chemical, biological, and conformational properties. mdpi.commdpi.com The 2-methylpropyl group at the N1 position of this compound has two primary effects:

Steric Influence: The bulky isobutyl group can sterically hinder rotation and influence the orientation of adjacent functional groups. Its presence can affect the planarity of the pyrazole ring system and its interactions with other molecules.

Electronic Influence: As an alkyl group, the 2-methylpropyl substituent is a weak electron-donating group (EDG). This electronic effect can modulate the electron density of the pyrazole ring, influencing its reactivity and the pKa of the pyrazole protons. nih.gov Studies on other substituted pyrazoles have shown that both electron-donating and electron-withdrawing groups can alter the leaving group ability of the pyrazole and the reactivity of attached functionalities. nih.gov The substitution at the N1 position also removes the ability of that nitrogen to act as a hydrogen bond donor, which is a key feature of N-unsubstituted pyrazoles. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically model molecules in a static, gas-phase environment, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a condensed phase like a solvent. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate its behavior for nanoseconds or longer. nih.gov Analysis of the MD trajectory can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations identified in the PES analysis.

Solvation Structure: How solvent molecules arrange around the solute and form hydrogen bonds.

Stability: The root-mean-square deviation (RMSD) of the molecule's atoms over time can indicate the stability of its starting conformation. nih.gov

MD simulations are essential for bridging the gap between the static picture from quantum mechanics and the dynamic reality of molecules in biological or chemical systems. eurasianjournals.comtandfonline.com

Investigation of Dynamic Behavior in Different Environments (e.g., Solvent)

No specific studies on the dynamic behavior of this compound in different solvent environments were found.

In general, molecular dynamics simulations are employed to study the dynamic behavior of molecules like pyrazole derivatives in various environments. eurasianjournals.com Such studies can provide insights into how the solvent affects the molecule's movement, interactions, and conformational preferences. For pyrazol-5-ones, the solvent can significantly influence the tautomeric equilibrium, shifting it towards the NH, OH, or CH forms. researchgate.net However, without specific research on this compound, it is not possible to provide data on its behavior in different solvents.

Analysis of Conformational Transitions and Flexibility

No specific studies analyzing the conformational transitions and flexibility of this compound were found.

The conformational landscape of a molecule is crucial for its properties and interactions. The isobutyl group attached to the pyrazole ring in this compound introduces a degree of flexibility. Computational methods, such as conformational analysis and molecular dynamics simulations, would be necessary to explore the different possible conformations, their relative energies, and the barriers for transition between them. nih.gov Studies on other substituted pyrazoles have utilized these techniques to understand their structure-activity relationships. tandfonline.com However, the specific conformational preferences and flexibility of this compound have not been reported in the scientific literature.

Advanced Analytical Methodologies for 1 2 Methylpropyl 1h Pyrazol 5 Ol

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of pyrazole (B372694) compounds, providing powerful tools for separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) and its various modes are particularly well-suited for this class of molecules.

HPLC is a fundamental technique for the analysis of pyrazole derivatives. Method development focuses on achieving adequate separation of the target analyte from impurities and other components in a mixture. For pyrazole-based compounds, both normal-phase and reversed-phase chromatography are employed. The selection of the appropriate mode depends on the polarity of the specific derivative being analyzed. For instance, polar compounds like many pyrazoline derivatives are well-suited for Reversed-Phase HPLC (RP-HPLC). The development of a robust HPLC method is a prerequisite for accurate quantification, which is essential in quality control and research settings. These methods are validated according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, and robustness to ensure reliability.

Reversed-phase HPLC is a widely used technique for the separation of pyrazole and pyrazoline derivatives due to its versatility and applicability to moderately polar compounds. ijcpa.in The optimization of RP-HPLC methods involves the careful selection of a stationary phase, typically a C18 column, and the fine-tuning of mobile phase composition. ijcpa.innih.gov

Key optimization parameters include:

Mobile Phase Composition: A mixture of an aqueous component and an organic modifier is common. For pyrazoline derivatives, a mobile phase consisting of 0.1% trifluoroacetic acid in water and methanol (B129727) (e.g., in a 20:80 ratio) has been shown to provide good resolution and well-defined peak shapes. ijcpa.in For other pyrazoles, mixtures of acetonitrile (B52724) or methanol with water are frequently used. tut.ac.jpsielc.com

Flow Rate: An optimized flow rate ensures efficient separation within a reasonable analysis time. A flow rate of 1.0 mL/min is often found to be optimal. ijcpa.in

Column Temperature: Temperature can influence retention times and peak shapes. Analyses are typically maintained at a constant temperature, such as 25 ± 2°C, to ensure reproducibility. ijcpa.in

Detection Wavelength: A UV detector is commonly used, with the wavelength set to the absorbance maximum of the analyte to ensure high sensitivity. For a pyrazoline derivative, detection at 206 nm has been successfully applied. ijcpa.in

| Parameter | Condition |

|---|---|

| Stationary Phase | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |

| Mobile Phase | 0.1% Trifluoroacetic Acid in Water : Methanol (20:80) |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 ± 2°C |

| Detection | UV at 206 nm |

| Linearity Range | 50 to 150 µg/mL |

For chiral pyrazole derivatives, the separation of enantiomers is critical, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the premier technique for this purpose, employing chiral stationary phases (CSPs) to achieve enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated excellent chiral recognition capabilities for pyrazole derivatives. nih.govnih.gov

The development of enantioselective HPLC methods involves screening different CSPs and mobile phase modes. nih.gov

Chiral Stationary Phases: Lux cellulose-2 and Lux amylose-2 are commercial CSPs that have been successfully used to resolve racemic 4,5-dihydro-1H-pyrazole derivatives. nih.gov The (R,R)Whelk-O1 and (S,S)Whelk-O1 columns have also been shown to be effective for resolving chiral pyrazole intermediates. chromatographyonline.com

Elution Modes: Both normal-phase and polar organic elution modes are utilized. Amylose-based columns often show greater resolving ability in the normal elution mode, while cellulose-based columns can be superior when using polar organic mobile phases (e.g., pure methanol, ethanol (B145695), or acetonitrile). nih.govresearchgate.net The polar organic mode is often beneficial for achieving short analysis times (around 5 minutes) and sharp peaks. nih.govacs.org

Successful baseline separation of enantiomers allows for the assessment of enantiomeric purity and the isolation of single enantiomers for further study. nih.govacs.org

| Chiral Stationary Phase | Elution Mode | Typical Mobile Phase | Key Findings |

|---|---|---|---|

| Lux cellulose-2 | Polar Organic | Methanol, Ethanol, Acetonitrile | Superior performance with short analysis times (~5 min) and high resolutions (up to 18). nih.gov |

| Lux amylose-2 | Normal Phase | n-Hexane/Ethanol | Greater enantiomer-resolving ability with higher resolutions (up to 30), but longer analysis times (~30 min). nih.gov |

For the analysis of 1-(2-Methylpropyl)-1H-pyrazol-5-ol in complex matrices such as biological fluids or environmental samples, hyphenated techniques are indispensable. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov

In an LC-MS/MS system, the analyte is first separated from the matrix components by an HPLC column. The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar and semi-polar molecules like pyrazole derivatives. nih.govprotocols.io The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, providing exceptional specificity by monitoring a specific precursor-to-product ion transition. For qualitative analysis and structural elucidation, high-resolution mass spectrometry (HRMS) analyzers like Orbitrap or Time-of-Flight (TOF) can be used to determine the exact mass and elemental composition of the analyte and its metabolites or degradation products. arxiv.orgub.edu This technique is crucial for identifying unknown compounds and confirming structures based on fragmentation patterns. nih.gov

Electrochemical Studies

Electrochemical methods provide valuable insights into the redox properties of molecules, which can be related to their chemical reactivity and potential metabolic pathways.

The electrochemical behavior of the pyrazole ring system has been a subject of scientific interest. Studies on pyrazole derivatives have shown that they can undergo electrooxidative functionalization. mdpi.comrsc.org Techniques such as cyclic voltammetry can be used to study the electron transfer properties of this compound.

The electrooxidation of pyrazole derivatives can lead to various transformations, including C-H functionalization such as halogenation (chlorination, bromination) and thiocyanation. mdpi.com The process involves the removal of electrons at an anode, which can generate reactive intermediates like radical cations. mdpi.com The ease of oxidation is dependent on the substituents present on the pyrazole ring. The study of these redox processes is important as it can mimic oxidative metabolism and provides a route for the synthesis of new derivatives. mdpi.comrsc.org For instance, the electrooxidative C-H functionalization is considered an environmentally promising method as it uses electric current instead of chemical oxidants. mdpi.com

Voltammetric Characterization

Voltammetric analysis is an electrochemical technique that provides information about the redox behavior of electroactive species. For a compound like this compound, voltammetric methods such as Cyclic Voltammetry (CV) can be employed to characterize its oxidation and reduction potentials. niscpr.res.in The pyrazol-5-one core is known to be electrochemically active, and its behavior can be studied at the surface of a working electrode.

The characterization process typically involves dissolving the analyte in a suitable solvent with a supporting electrolyte to ensure conductivity. A potential is swept across a range, and the resulting current is measured. The resulting plot, a voltammogram, can reveal key information:

Oxidation/Reduction Potentials: The potentials at which the compound is oxidized or reduced.

Electrochemical Reversibility: Whether the redox processes are reversible or irreversible.

Reaction Mechanisms: Insights into the kinetics and mechanisms of the electron transfer processes.

While specific voltammetric data for this compound is not extensively published, studies on related pyrazolone (B3327878) derivatives indicate that the heterocyclic ring can undergo oxidation. mdpi.comresearchgate.net These electrochemical properties are crucial for developing electroanalytical sensors or understanding potential degradation pathways involving electron transfer.

Analytical Method Validation and Robustness Studies

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. researchgate.net For the quantitative determination of this compound, a technique like High-Performance Liquid Chromatography (HPLC) would undergo rigorous validation according to guidelines established by the International Conference on Harmonisation (ICH). chromatographyonline.com

Evaluation of Accuracy, Precision, Linearity, and Specificity

The validation process confirms that the analytical method provides reliable and consistent results.

Accuracy is the closeness of the test results to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte. The percentage recovery is then calculated. For pyrazole derivatives, recovery rates are typically expected to be within 98-102%. researcher.life

Precision measures the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). chromatographyonline.com Precision is expressed as the Relative Standard Deviation (%RSD), with acceptance criteria usually set at not more than 2%. ijcpa.in

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. ijcpa.in A linear relationship is established by plotting peak area against concentration and is typically evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999. researcher.life

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. ijcpa.in This is demonstrated by showing that there are no interfering peaks at the retention time of the analyte.

Table 1: Representative Linearity Data for HPLC Analysis

This table simulates typical results from a linearity study for a pyrazole compound.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 2.5 | 150,234 |

| 5.0 | 301,567 |

| 10.0 | 602,119 |

| 25.0 | 1,505,890 |

| 50.0 | 3,011,235 |

| Regression Equation | y = 60150x + 1120 |

| Correlation Coefficient (r²) | 0.9995 |

Robustness Assessment Against Method Parameter Variations

Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in procedural parameters, indicating its reliability during normal usage. chromatographyonline.comnih.gov For an HPLC method, common parameters that are varied include the flow rate of the mobile phase, the column temperature, and the composition of the mobile phase (e.g., percentage of organic solvent, pH). pharmtech.comlongdom.orgmfd.org.mk The goal is to identify critical parameters that need to be strictly controlled. researchgate.netpharmoutsourcing.com

The effect of these variations on system suitability parameters—such as peak retention time, tailing factor, and theoretical plates—is monitored. The results are often evaluated by calculating the %RSD for each parameter under the varied conditions, which should remain within predefined acceptable limits.

Table 2: Example of a Robustness Study for an HPLC Method

This table illustrates how small variations in method parameters can affect chromatographic results. The system suitability test (SST) results should remain within acceptable limits.

| Parameter | Variation | Retention Time (min) | Tailing Factor | %RSD |

| Flow Rate (mL/min) | 0.9 ( -0.1) | 5.8 | 1.12 | 1.1% |

| 1.0 (Nominal) | 5.2 | 1.10 | ||

| 1.1 (+0.1) | 4.7 | 1.09 | ||

| Temperature (°C) | 28 (-2) | 5.3 | 1.11 | 0.8% |

| 30 (Nominal) | 5.2 | 1.10 | ||

| 32 (+2) | 5.1 | 1.10 | ||

| Mobile Phase | 48% (-2%) | 5.5 | 1.15 | 1.5% |

| (Organic Solvent %) | 50% (Nominal) | 5.2 | 1.10 | |

| 52% (+2%) | 4.9 | 1.08 |

Detection (LOD) and Quantification (LOQ) Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. researchgate.netnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.comteledynetekmar.com

These limits are often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. juniperpublishers.com Alternatively, they can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve using the formulas:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

For related pyrazole derivatives analyzed by HPLC, typical reported values can vary. For example, one validated method reported an LOD of 2.43 µg/mL and an LOQ of 7.38 µg/mL researcher.life, while another found an LOD of 4 µg/mL and an LOQ of 15 µg/mL ijcpa.in.

Table 3: Summary of Method Sensitivity Parameters

This table provides a summary of typical LOD and LOQ determination methods and example values for pyrazole compounds.

| Parameter | Method of Determination | Typical Value (µg/mL) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 2.4 - 4.0 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 7.0 - 15.0 |

Environmental Fate and Metabolic Transformation Pathways of 1 2 Methylpropyl 1h Pyrazol 5 Ol

Photolytic and Hydrolytic Degradation Pathways

The stability of a chemical compound in the environment is significantly influenced by its susceptibility to photolytic (degradation by light) and hydrolytic (reaction with water) processes. While specific data for 1-(2-Methylpropyl)-1H-pyrazol-5-ol is unavailable, the general behavior of the pyrazole (B372694) ring suggests a degree of resistance to degradation.

Photolytic Degradation: The pyrazole ring is aromatic, which generally imparts a degree of stability. orientjchem.org However, photochemical transformations of pyrazole derivatives have been observed. researchgate.net Some studies have shown that UV irradiation can induce rearrangements and transformations in the pyrazole ring structure. researchgate.netnih.gov For instance, photochemical reactions can lead to the formation of imidazoles from pyrazole derivatives. researchgate.net The presence of substituents on the pyrazole ring can influence the rate and products of photodegradation. It is plausible that under certain environmental conditions, sunlight could initiate the degradation of this compound, potentially leading to the cleavage of the pyrazole ring or modification of its side chains.

Hydrolytic Degradation: The hydrolysis of pyrazole derivatives is not a commonly reported degradation pathway under typical environmental pH conditions (pH 5-9). The pyrazole ring is generally stable to hydrolysis. researchgate.net However, the presence of specific functional groups could potentially introduce susceptibility to hydrolysis. For this compound, the hydroxyl group might influence its reactivity, but significant hydrolysis of the core pyrazole structure is not expected under normal environmental conditions.

Illustrative Potential Degradation Products of Pyrazole Derivatives

| Degradation Pathway | Potential Influencing Factors | Possible Generic Products |

| Photolysis | Wavelength of light, presence of photosensitizers | Isomeric compounds (e.g., imidazoles), ring-opened products, hydroxylated derivatives |

| Hydrolysis | pH, temperature, presence of catalysts | Generally stable, but potential for modification of side chains depending on their structure |

Biotransformation in Non-Human Biological Systems

Biotransformation by microorganisms is a primary route of degradation for many organic compounds in the environment. While specific studies on the biotransformation of this compound are lacking, research on other pyrazole compounds indicates that microbial degradation can occur.

The metabolism of pyrazole has been studied in mammals, revealing that it can be hydroxylated and conjugated. nih.gov In environmental systems, microorganisms such as bacteria and fungi are the key players in biodegradation. Some pyrazole derivatives have been shown to be resistant to microbial degradation, which can lead to their persistence in soil and water. nih.gov However, other studies have identified microbial strains capable of utilizing pyrazole derivatives as a source of carbon and nitrogen. researchgate.net

Potential biotransformation pathways for pyrazole derivatives could involve:

Hydroxylation: Introduction of hydroxyl (-OH) groups onto the pyrazole ring or the alkyl side chains.

Oxidation: Oxidation of the alkyl side chains.

Ring Cleavage: Breaking of the pyrazole ring, which is generally a more difficult step.

Conjugation: Attachment of polar molecules (e.g., sugars) to the parent compound or its metabolites. nih.gov

Table of Potential Biotransformation Reactions for Pyrazole Derivatives

| Biotransformation Reaction | Enzymatic Process | Potential Outcome |

| Hydroxylation | Cytochrome P450 monooxygenases | Increased water solubility and further degradation |

| Oxidation | Dehydrogenases, Oxidases | Formation of carboxylic acids or ketones from alkyl side chains |

| Ring Cleavage | Dioxygenases | Mineralization to CO2, H2O, and inorganic nitrogen |

| Conjugation | Transferases (e.g., Glucosyltransferases) | Formation of more polar and readily excretable metabolites |

Analytical Methodologies for Environmental Monitoring and Metabolite Profiling

To assess the environmental presence and transformation of this compound and its potential metabolites, sensitive and specific analytical methods are required. The choice of method depends on the sample matrix (e.g., water, soil, sediment) and the target analyte's physicochemical properties.

Commonly employed analytical techniques for the detection of organic micropollutants in environmental samples include chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like this compound to increase their volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile. LC-MS, particularly with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for identifying and quantifying parent compounds and their metabolites in complex environmental matrices.

Sample preparation is a critical step to isolate and concentrate the target analytes from the environmental matrix. Common techniques include:

Solid-Phase Extraction (SPE): Used for extracting and concentrating analytes from water samples.

Liquid-Liquid Extraction (LLE): A traditional method for separating compounds based on their differential solubility in two immiscible liquids.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular method for extracting pesticides and other organic compounds from food and environmental samples.

Overview of Analytical Techniques for Pyrazole Derivative Monitoring

| Analytical Technique | Sample Type | Key Advantages |

| GC-MS | Water, Soil, Air | High resolution, suitable for volatile compounds |

| LC-MS/MS | Water, Soil, Biota | High sensitivity and selectivity, suitable for a wide range of polarities and thermal stabilities |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methylpropyl)-1H-pyrazol-5-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, pyrazole derivatives often form via cyclization of hydrazines with β-diketones or via Suzuki-Miyaura coupling for aryl substitutions. Key reagents include sodium hydride (base), dimethylformamide (solvent), and controlled heating (80–120°C) to optimize cyclization . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) is critical to isolate the product. Yields can vary from 45% to 75% depending on steric hindrance from the 2-methylpropyl group .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and hydrogen bonding at the hydroxyl group.

- X-ray crystallography (e.g., SHELX programs) to resolve 3D geometry, particularly the torsion angles between the pyrazole ring and isobutyl chain .

- Mass spectrometry (ESI-TOF) to verify molecular weight (calc. 154.20 g/mol) and fragmentation patterns.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 72 hrs; monitor degradation via TLC or HPLC. Pyrazole derivatives generally degrade via oxidation of the hydroxyl group, forming ketones or quinones .

- pH stability : Incubate in buffers (pH 2–10) for 24 hrs; assess hydrolysis using UV-Vis spectroscopy (λ~270 nm). The isobutyl group may enhance stability in acidic conditions due to steric protection .

Advanced Research Questions

Q. How does the substituent arrangement influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The electron-donating hydroxyl group at position 5 directs electrophiles (e.g., nitration, halogenation) to the ortho/para positions. Computational studies (DFT, Gaussian) can map electrostatic potential surfaces to predict reactive sites. Experimentally, nitration (HNO₃/H₂SO₄) at 0°C yields 4-nitro derivatives, while bromination (Br₂/FeCl₃) favors position 3. Compare with analogs like 1-methyl-1H-pyrazol-5-ol to isolate steric vs. electronic effects .

Q. What computational strategies are effective for modeling intermolecular interactions in crystal packing?

- Methodological Answer : Use Hirshfeld surface analysis (CrystalExplorer) to quantify hydrogen-bonding (O–H···N) and van der Waals interactions. Pair with SHELXL refinement to optimize thermal displacement parameters. For example, the hydroxyl group often forms dimeric motifs, while the isobutyl chain contributes to hydrophobic layers .

Q. How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer : Design orthogonal assays:

- Enzyme inhibition : Test against COX-2 or kinases (IC₅₀) with positive controls (e.g., celecoxib).

- Cellular toxicity : Use MTT assays (HEK-293 or HepG2 cells) to differentiate cytotoxic vs. cytostatic effects.

- SAR analysis : Compare with structurally related compounds (e.g., 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine) to identify critical substituents. Contradictions may arise from assay conditions (e.g., serum concentration, incubation time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。